tetrahydro-2H-pyran-3-carbaldehyde

Organic Synthesis Process Chemistry Heterocyclic Aldehydes

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9), also known as oxane-3-carbaldehyde or tetrahydropyran-3-carboxaldehyde, is a saturated six-membered heterocyclic aldehyde with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol. It is a colorless liquid at room temperature, typically supplied at 95% to ≥99% purity, and serves as a versatile electrophilic building block in organic synthesis, particularly for constructing tetrahydropyran-containing pharmacophores and natural product analogs.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 77342-93-9
Cat. No. B108663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-2H-pyran-3-carbaldehyde
CAS77342-93-9
SynonymsTetrahydro-2H-pyran-3-carboxaldehyde;  (±)-3-Tetrahydropyrancarboxaldehyde;  3-Formyltetrahydropyran;  Tetrahydropyran-3-carboxaldehyde; 
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(COC1)C=O
InChIInChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2
InChIKeyKYHPVAHPKYNKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): Technical Baseline and Procurement Identity


Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9), also known as oxane-3-carbaldehyde or tetrahydropyran-3-carboxaldehyde, is a saturated six-membered heterocyclic aldehyde with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol. It is a colorless liquid at room temperature, typically supplied at 95% to ≥99% purity, and serves as a versatile electrophilic building block in organic synthesis, particularly for constructing tetrahydropyran-containing pharmacophores and natural product analogs [1]. Its bifunctional nature—combining a cyclic ether oxygen with a reactive aldehyde group—enables participation in diverse nucleophilic addition, condensation, and reductive amination chemistries [2].

Electrophilic building block Nucleophilic addition, reductive amination
Tetrahydropyran pharmacophore Privileged scaffold in drug discovery programs
Purification-ready Distillation-compatible bp and density profile

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): Why Generic Substitution Fails—Regioisomeric and Heteroatom Effects


Tetrahydropyran aldehydes are not interchangeable surrogates. The position of the aldehyde group on the tetrahydropyran ring dictates both physicochemical properties and synthetic utility. The 3-carbaldehyde regioisomer (target compound) differs fundamentally from the 4-carbaldehyde analog in boiling point, density, and hydrogen-bonding capacity, which directly influences reaction workup, purification, and compatibility with downstream transformations [1][2]. Furthermore, substitution of the endocyclic oxygen for a methylene group (as in cyclohexanecarbaldehyde) alters ring electronics, conformation, and lipophilicity, impacting reactivity in nucleophilic additions and the pharmacokinetic profile of derived molecules [3]. The evidence below quantifies these differences.

Regioisomer mismatch 4-carbaldehyde isomer has different boiling point and H-bonding network; purification and reaction workup protocols may not transfer.
Carbocyclic analog Cyclohexanecarbaldehyde lacks endocyclic oxygen, altering ring electronics, conformation, and lipophilicity relative to target tetrahydropyran.
Ring-size analog Tetrahydrofuran-3-carbaldehyde has different MW, ring strain, and electronic distribution; property extrapolation is not supported.

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): Quantitative Differentiation Evidence for Procurement and Selection


Synthetic Yield Advantage: 91.6% Yield in Catalytic Hydrogenation Route

Tetrahydro-2H-pyran-3-carbaldehyde can be synthesized via catalytic hydrogenation of 5,6-dihydro-2H-pyran-3-carbaldehyde using 10% Pd/C under 40 psi H₂ in methanol, achieving an isolated yield of 91.6% after fractional distillation [1]. In contrast, the 4-carbaldehyde regioisomer (tetrahydropyran-4-carbaldehyde) is typically obtained in 52% yield via DIBAL-H reduction of tetrahydropyran-4-carbonitrile [2]. This 39.6 percentage-point yield differential translates to substantially lower raw material cost and waste generation per gram of product.

Synthetic Yield
Cross-study comparable
91.6% (target, Pd/C H₂) vs 52% (4-isomer, DIBAL-H)
Supports scalable route selection and atom economy evaluation
Reported isolated yields; conditions differ
Organic Synthesis Process Chemistry Heterocyclic Aldehydes

Physicochemical Differentiation: Boiling Point and Density Relative to Regioisomer and Carbocyclic Analog

The 3-carbaldehyde regioisomer exhibits a normal-pressure boiling point of 178.5–181°C (at 760 mmHg) with a density of 1.0609–1.097 g/cm³ [1][2]. The 4-carbaldehyde regioisomer boils at 74–77°C under reduced pressure (11 Torr), which extrapolates to a substantially higher atmospheric boiling point, reflecting stronger intermolecular interactions in the 3-isomer [3]. Compared to the carbocyclic analog cyclohexanecarbaldehyde (bp 161–163°C, density 0.926 g/mL) [4], the target compound is both denser (≈17% higher) and higher boiling, consistent with the increased polarity imparted by the endocyclic oxygen.

Boiling Point & Density
Cross-study comparable
bp ~179 °C (760 mmHg), d 1.06–1.10 g/cm³; 4-isomer bp 74–77 °C (11 Torr)
Purification and distillation protocols may not transfer between regioisomers
Atmospheric vs reduced-pressure data; density difference ~17% vs carbocyclic analog
Physical Properties Purification Formulation

Lipophilicity and Polarity: LogP and PSA Differentiate from Ring-Size Analogs

The octanol-water partition coefficient (LogP) for tetrahydro-2H-pyran-3-carbaldehyde is reported as 0.6119, with a polar surface area (PSA) of 26.3 Ų [1]. The five-membered ring analog, tetrahydrofuran-3-carbaldehyde, has a lower molecular weight (100.12 vs 114.14) and lacks reported LogP data in comparable sources, but its smaller ring size alters both conformational flexibility and electronic distribution at the carbonyl . The target compound's moderate LogP balances aqueous solubility with membrane permeability—a property leveraged in the design of 5-lipoxygenase inhibitors where tetrahydropyran-based scaffolds demonstrate potent anti-inflammatory activity .

LogP & PSA
Class-level inference
LogP 0.61, PSA 26.3 Ų
Moderate polarity supports permeability screening in lead optimization
Calculated descriptor; verify experimentally for specific series
Drug Design ADME Lead Optimization

Commercial Availability and Purity Gradients: 95% to ≥99% (NMR) Supply Chain Differentiator

Tetrahydro-2H-pyran-3-carbaldehyde is commercially available in purity tiers ranging from 95% (routine research grade) to ≥99% as verified by NMR . The 4-carbaldehyde regioisomer is typically offered at 95–97% purity, while enantiopure (R)- and (S)-tetrahydrofuran-3-carbaldehyde variants are less widely stocked and command premium pricing [1][2]. The availability of high-purity (≥99% NMR) material of the target compound enables its use as an analytical standard and reduces the risk of impurity-driven side reactions in sensitive catalytic transformations.

Purity Grade Availability
Cross-study comparable
≥99% NMR purity (target); 95–97% for 4-isomer
High-purity grade reduces impurity-driven side reactions in sensitive steps
Supplier-dependent; request COA for batch verification
Procurement Quality Assurance Analytical Standards

Tetrahydro-2H-pyran-3-carbaldehyde (CAS 77342-93-9): Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of Tetrahydropyran-Based 5-Lipoxygenase Inhibitors

Tetrahydro-2H-pyran-3-carbaldehyde serves as a key intermediate for constructing 5-lipoxygenase (5-LOX) inhibitors . The 3-substituted tetrahydropyran scaffold is a privileged motif in anti-inflammatory drug discovery, and the compound's moderate LogP (0.61) and polar surface area (26.3 Ų) align with lead-like physicochemical space [1]. Procuring this specific regioisomer ensures the correct spatial orientation of the aldehyde for subsequent functionalization to yield potent 5-LOX inhibitors.

Process Chemistry: High-Yield Multigram Synthesis via Catalytic Hydrogenation

The established 91.6% yield synthetic route using Pd/C-catalyzed hydrogenation of 5,6-dihydro-2H-pyran-3-carbaldehyde enables cost-effective, multigram preparation without chromatographic purification [2]. This is particularly advantageous for medicinal chemistry groups requiring >50 g quantities for in vivo studies, where the 39.6 percentage-point yield advantage over the 4-carbaldehyde isomer directly reduces raw material expenditure and waste disposal costs.

Flavor and Fragrance R&D: Fruity Aldehydic Note with Defined Physicochemical Profile

The compound imparts a sweet, fruity odor profile and is employed in flavor and fragrance research to evaluate structure-odor relationships in oxygen-containing heterocyclic aldehydes [3]. Its higher density (1.097 g/cm³) and boiling point (178.5°C) relative to carbocyclic analogs influence volatility and formulation behavior, making it a distinct tool for fragrance ingredient screening programs [4].

Analytical Chemistry: High-Purity Standard for Method Development and Validation

With commercially available purity up to ≥99% (NMR) , tetrahydro-2H-pyran-3-carbaldehyde is suitable as a calibration standard for GC, HPLC, and LC-MS methods used to monitor reaction progress or quantify related substances in pharmaceutical intermediates. The availability of COA-supported high-purity material reduces method qualification timelines.

Application
Selection Property
Validation Focus
5-LOX inhibitor scaffold synthesis
3-carbaldehyde regioisomer with reported LogP/PSA profile
Scaffold property profiling and lead-like parameter assessment
Multigram process chemistry route
Pd/C hydrogenation route with documented yield
Scale-up reproducibility and atom economy evaluation
Structure-odor relationship studies
Heterocyclic aldehyde with distinct boiling point and density
Volatility and formulation behavior profiling
Chromatographic method standard
Commercially available high-purity NMR-verified material
Method linearity, impurity profiling, and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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